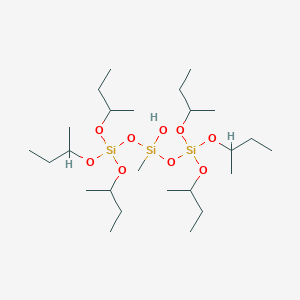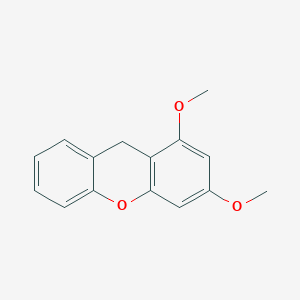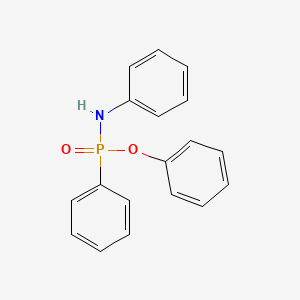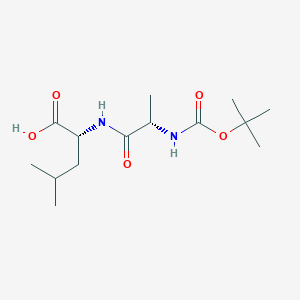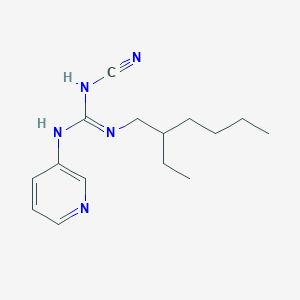
N-Cyano-N'-(2-ethylhexyl)-N''-3-pyridinylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of the cyano group and the pyridinyl moiety in its structure makes it a versatile compound in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine can be achieved through the cyanoacetylation of amines. This involves the reaction of 2-ethylhexylamine with cyanoacetic acid or its derivatives under specific conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacetamide derivative .
Industrial Production Methods
On an industrial scale, the production of N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridinyl moiety can interact with aromatic residues in proteins, enhancing the binding affinity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyano-N’-(2-ethylhexyl)-N’'-phenylguanidine
- N-Cyano-N’-(2-ethylhexyl)-N’'-2-pyridinylguanidine
- N-Cyano-N’-(2-ethylhexyl)-N’'-4-pyridinylguanidine
Uniqueness
N-Cyano-N’-(2-ethylhexyl)-N’'-3-pyridinylguanidine is unique due to the specific positioning of the pyridinyl group, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in medicinal chemistry for the development of selective enzyme inhibitors and receptor modulators .
Eigenschaften
CAS-Nummer |
60560-25-0 |
|---|---|
Molekularformel |
C15H23N5 |
Molekulargewicht |
273.38 g/mol |
IUPAC-Name |
1-cyano-2-(2-ethylhexyl)-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C15H23N5/c1-3-5-7-13(4-2)10-18-15(19-12-16)20-14-8-6-9-17-11-14/h6,8-9,11,13H,3-5,7,10H2,1-2H3,(H2,18,19,20) |
InChI-Schlüssel |
OERBLOPYVWZMRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN=C(NC#N)NC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


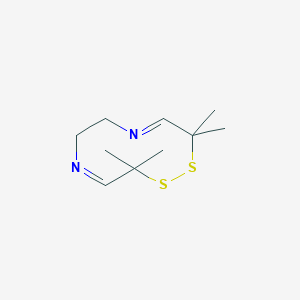
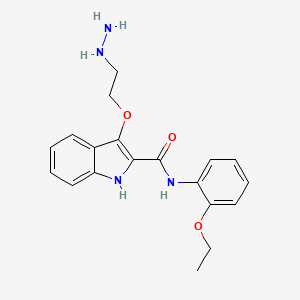
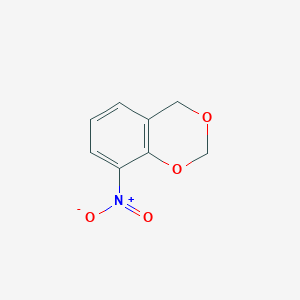
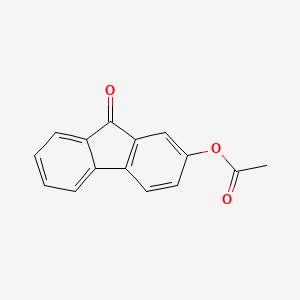

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

